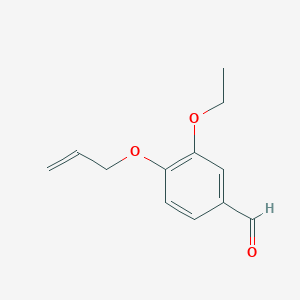

4-(Allyloxy)-3-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYGKIUUKNSJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393315 | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225939-36-6 | |

| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde via Williamson ether synthesis

An In-depth Technical Guide to the Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of complex organic molecules. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses strategies for process optimization, and outlines critical safety considerations. It is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this specific etherification.

Introduction: Strategic Importance and Synthetic Approach

This compound serves as a key building block in organic synthesis. Its structure incorporates three distinct functional groups: an aldehyde, an ether, and an alkene. This trifunctional nature allows for a wide range of subsequent chemical transformations, making it a desirable precursor for pharmaceuticals and other high-value chemical entities. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, or oxidation; the allyl group is amenable to transformations like Claisen rearrangement, dihydroxylation, or metathesis.

The Williamson ether synthesis is the chosen method for this transformation due to its reliability and high yields when appropriately optimized.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][3] Specifically, the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated to form a potent phenoxide nucleophile, which then displaces bromide from allyl bromide in a classic bimolecular nucleophilic substitution (S\N2) reaction.[4]

The Williamson Ether Synthesis: A Mechanistic Deep Dive

The synthesis proceeds via a two-step sequence within a single pot, fundamentally an S\N2 mechanism.[1]

Step 1: Deprotonation to form the Nucleophile The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃).[5] The base abstracts the acidic proton, generating a resonant-stabilized phenoxide anion. This anion is a much stronger nucleophile than the starting neutral phenol, a critical factor for driving the reaction forward.[6]

Step 2: S\N2 Attack and Ether Formation The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the allyl bromide.[2] This occurs via a concerted, backside attack, inverting the stereochemistry at the carbon if it were chiral (though not applicable in this case).[1] For the S\N2 reaction to be efficient and minimize side reactions, the alkyl halide must be primary and unhindered, a condition perfectly met by allyl bromide.[7] The use of secondary or tertiary halides would strongly favor an E2 elimination side-reaction, producing an alkene instead of the desired ether.[8]

In-Depth Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Reagent and Solvent Selection: The Rationale

The choice of reagents is paramount for maximizing yield and minimizing side products.

| Reagent | Formula | M.W. ( g/mol ) | Role & Rationale |

| 3-Ethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Starting Material: A readily available phenolic aldehyde. The hydroxyl group is sufficiently acidic for deprotonation.[9] |

| Allyl Bromide | C₃H₅Br | 120.98 | Alkylating Agent: A primary halide that is highly reactive and minimizes the competing E2 elimination reaction.[7] |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Base: A moderately strong, non-nucleophilic base, ideal for deprotonating phenols. It is easier to handle than sodium hydride and effective in polar aprotic solvents.[5] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent: A polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, enhancing its nucleophilicity and accelerating the S\N2 reaction.[1][10] |

Step-by-Step Synthesis Procedure

Materials & Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Nitrogen/Argon inlet (optional, but recommended)

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved. To this solution, add anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equiv.). The mixture will become a suspension.[11]

-

Addition of Alkylating Agent: Add allyl bromide (6.2 mL, 72.2 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature over 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting material.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 400 mL). A precipitate or oil may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure this compound is typically isolated as a pale yellow oil or low-melting solid.[12]

Process Optimization and Troubleshooting

Even robust protocols can encounter issues. Understanding the causality behind potential problems allows for effective troubleshooting.[5]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient base or inactive (hydrated) base. 2. Reaction temperature too low or time too short. 3. Impure starting materials. | 1. Use freshly dried, anhydrous K₂CO₃. Increase stoichiometry to 2.0 equiv. 2. Increase temperature to 80°C and monitor via TLC until completion. 3. Verify purity of ethyl vanillin and allyl bromide before starting. |

| Formation of Side Products (TLC) | 1. Reaction temperature is too high, promoting side reactions. 2. Presence of water hydrolyzing the allyl bromide. 3. C-alkylation instead of O-alkylation (less common for phenoxides but possible). | 1. Maintain the recommended temperature range (60-70°C). 2. Ensure all reagents and solvents are anhydrous. 3. The use of polar aprotic solvents like DMF generally favors O-alkylation. |

| Difficult Purification | 1. Residual DMF in the crude product. 2. Product streaking on silica gel column. | 1. Perform thorough aqueous washes during the work-up to remove DMF. 2. Deactivate the silica gel by adding a small amount (0.5-1%) of triethylamine to the eluent to prevent interaction with the slightly acidic aldehyde.[12] |

| Alternative Methodologies | For industrial scale or green chemistry applications, consider alternatives. | 1. Phase-Transfer Catalysis (PTC): Use a catalyst like tetrabutylammonium bromide to facilitate the reaction in a biphasic system (e.g., toluene/water with NaOH), avoiding anhydrous conditions.[13][14] 2. Microwave/Ultrasound: These techniques can dramatically reduce reaction times and potentially increase yields.[15][16] |

Safety and Handling

Adherence to strict safety protocols is non-negotiable.

-

Allyl Bromide: This reagent is highly flammable, toxic, and a lachrymator.[17] It must be handled in a well-ventilated chemical fume hood at all times.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19] Avoid inhalation and skin contact.[20]

-

DMF: N,N-Dimethylformamide is a combustible liquid and a potential reproductive toxin. Handle with care in a fume hood.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid creating dust.

-

General Precautions: The reaction should be conducted away from ignition sources.[18] Ensure all glassware is properly secured.

Conclusion

The Williamson ether synthesis is a highly effective and adaptable method for preparing this compound from ethyl vanillin. Success hinges on a solid understanding of the S\N2 mechanism, which dictates the choice of a primary alkyl halide and a polar aprotic solvent to maximize nucleophilicity and minimize competing elimination reactions. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can reliably synthesize this versatile chemical intermediate with high yield and purity, paving the way for further molecular exploration.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link]

-

JETIR. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(8). [Link]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

-

Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351. [Link]

-

Slideshare. Phase transfer catalysis. [Link]

-

ResearchGate. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Ultrasound assisted Heterocycles Synthesis. [Link]

-

SpectraBase. 4-Allyloxy-3-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. [Link]

-

ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

-

Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Williamson Ether Synthesis - Laboratory Protocol. [Link]

-

Organic Syntheses Procedure. Benzaldehyde, 4-ethoxy-3-hydroxy. [Link]

-

Cravotto, G., & Cintas, P. (2006). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 11(12), 972-987. [Link]

-

NIST WebBook. Benzaldehyde, 4-ethoxy-. [Link]

-

PubChemLite. 4-(allyloxy)-3-methoxybenzaldehyde (C11H12O3). [Link]

-

PrepChem.com. Synthesis of 3-allyl-4-methoxybenzaldehyde. [Link]

-

ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

Mohammadi, L., et al. (2022). Ultrasound-assisted pseudohomogeneous tungstate catalyst for selective oxidation of alcohols to aldehydes. Scientific Reports, 12(1), 3379. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

-

Wang, R. X., et al. (2009). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2813. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biosynth.com [biosynth.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jetir.org [jetir.org]

- 15. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Allyloxy)-3-ethoxybenzaldehyde: Synthesis, Structural Elucidation, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)-3-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring an aldehyde, an allyl ether, and an ethoxy group on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and fragrance development. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth analysis of its structure through modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone; limited solubility in water. | [2] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) reacts with an allyl halide.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[7][8]

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[5]

-

Addition of Allyl Halide: To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.

Structure Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are as follows:

-

Aldehyde Proton: A singlet peak is expected in the downfield region, typically around δ 9.8-10.0 ppm . This significant downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons: The three aromatic protons will appear as a set of multiplets in the range of δ 6.9-7.5 ppm . The specific splitting pattern will depend on the coupling between them.

-

Allyl Group Protons:

-

The proton on the central carbon of the double bond (-OCH₂-CH=CH₂) will appear as a multiplet around δ 5.9-6.1 ppm .

-

The two terminal vinyl protons (-OCH₂-CH=CH₂) will appear as two separate multiplets (or a doublet of doublets) between δ 5.2-5.5 ppm .

-

The two methylene protons adjacent to the ether oxygen (-OCH₂-CH=CH₂) will appear as a doublet around δ 4.6-4.7 ppm .

-

-

Ethoxy Group Protons:

-

The two methylene protons (-OCH₂CH₃) will appear as a quartet around δ 4.1-4.2 ppm .

-

The three methyl protons (-OCH₂CH₃) will appear as a triplet around δ 1.4-1.5 ppm .

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The predicted chemical shifts for this compound are:

-

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of δ 190-192 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbons attached to the oxygen atoms will be the most downfield in this region.

-

Allyl Group Carbons:

-

The central carbon of the double bond (-OCH₂-CH=CH₂) is expected around δ 132-134 ppm .

-

The terminal carbon of the double bond (-OCH₂-CH=CH₂) is expected around δ 117-119 ppm .

-

The methylene carbon adjacent to the ether oxygen (-OCH₂-CH=CH₂) is expected around δ 69-71 ppm .

-

-

Ethoxy Group Carbons:

-

The methylene carbon (-OCH₂CH₃) is expected around δ 64-66 ppm .

-

The methyl carbon (-OCH₂CH₃) is expected in the upfield region, around δ 14-16 ppm .

-

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[12]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often a sharp and easily identifiable peak.[12][13]

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ .

-

C-O Stretch (Ether): Strong absorption bands in the fingerprint region, typically around 1200-1270 cm⁻¹ for the aryl-alkyl ether and 1020-1080 cm⁻¹ for the alkyl-alkyl ether component of the ethoxy group.

-

=C-H Stretch (Alkene): A medium absorption band just above 3000 cm⁻¹ .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 206 , corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: Fragmentation is likely to occur at the ether linkages. Common fragments would include the loss of the allyl group (m/z = 165) and subsequent loss of CO from the aldehyde (m/z = 137).

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Applications in Research and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals.[14][15] While specific, extensively documented applications for this compound are not abundant in the literature, its structural motifs suggest significant potential in several areas:

-

Medicinal Chemistry: The core structure is a scaffold that can be elaborated to synthesize novel compounds for drug discovery. The aldehyde can be used in reactions like the Wittig, Horner-Wadsworth-Emmons, or reductive amination to build molecular complexity. The allyl group can be further functionalized through various reactions, including epoxidation, dihydroxylation, or metathesis. Related benzaldehyde derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[16]

-

Fragrance and Flavor Industry: Benzaldehyde and its derivatives are well-known for their characteristic aromas.[17] The combination of ethoxy and allyloxy groups in this compound is likely to impart a unique and complex scent profile, making it a candidate for use in perfumery and as a flavoring agent.

-

Polymer and Materials Science: The vinyl group in the allyl moiety can participate in polymerization reactions, suggesting potential use in the synthesis of functionalized polymers.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical functionality. Its synthesis via the Williamson ether reaction is straightforward and efficient. The structural features of this compound can be thoroughly characterized by a combination of NMR, FT-IR, and mass spectrometry, with predictable and interpretable spectral data. While its full potential in drug development and other fields is still being explored, its versatile structure makes it a promising starting material for the synthesis of novel and complex molecules. This guide provides a solid foundation for researchers and scientists working with this compound, enabling its effective use in their research and development endeavors.

References

-

PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Allyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

SpectraBase. 4-Allyloxy-3-methoxybenzaldehyde - Mass Spectrum (GC). Wiley. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Experiment 06 Williamson Ether Synthesis. [Link]

-

PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - 1H NMR Spectrum. Wiley. [Link]

-

Wikipedia. Ethylvanillin. [Link]

-

ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

-

FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

- Google Patents. CN1537675A - Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method.

-

NIST WebBook. Benzaldehyde, 4-ethoxy-. [Link]

-

NIST WebBook. Benzaldehyde, 4-ethoxy-. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... [Link]

- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Allyloxy)benzaldehyde | 40663-68-1 [sigmaaldrich.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. 4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN1537675A - Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method - Google Patents [patents.google.com]

Spectroscopic Profile of 4-(Allyloxy)-3-ethoxybenzaldehyde: A Technical Guide

Introduction

4-(Allyloxy)-3-ethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its unique combination of an aldehyde, an ethoxy group, and an allyloxy group on a benzene ring gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound features a 1,2,4-trisubstituted benzene ring. The aldehyde group is a key reactive site and possesses distinct spectroscopic characteristics. The ethoxy and allyloxy groups, both ethers, contribute to the electronic environment of the aromatic ring and have their own signature signals. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, aldehydic, allylic, and ethoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | Aldehydic proton (-CHO) |

| ~7.42 | d | 1H | Aromatic proton (H-6) |

| ~7.40 | dd | 1H | Aromatic proton (H-2) |

| ~6.95 | d | 1H | Aromatic proton (H-5) |

| ~6.05 | ddt | 1H | Allylic proton (-OCH₂CH =CH₂) |

| ~5.42 | dq | 1H | Terminal allylic proton (trans, -OCH₂CH=CH ₂) |

| ~5.30 | dq | 1H | Terminal allylic proton (cis, -OCH₂CH=CH ₂) |

| ~4.65 | dt | 2H | Allyloxy methylene protons (-OCH ₂CH=CH₂) |

| ~4.15 | q | 2H | Ethoxy methylene protons (-OCH ₂CH₃) |

| ~1.45 | t | 3H | Ethoxy methyl protons (-OCH₂CH ₃) |

Interpretation:

-

Aldehydic Proton: A sharp singlet is expected at a downfield chemical shift (~9.85 ppm) due to the deshielding effect of the carbonyl group.[1][2][3]

-

Aromatic Protons: The three aromatic protons will appear as a complex set of multiplets in the region of 6.9-7.5 ppm. The exact splitting pattern will depend on the coupling constants between them. The proton ortho to the aldehyde group (H-2) and the proton ortho to the allyloxy group (H-6) are expected to be the most downfield due to the electron-withdrawing nature of the aldehyde and the deshielding effect of the ether oxygen.

-

Allyloxy Group: The protons of the allyloxy group will give rise to a characteristic set of signals. The internal vinylic proton will appear as a doublet of triplets of triplets (ddt) around 6.05 ppm. The two terminal vinylic protons will be diastereotopic and appear as two distinct doublet of quartets (dq) around 5.3-5.4 ppm. The methylene protons adjacent to the oxygen will be a doublet of triplets (dt) around 4.65 ppm.

-

Ethoxy Group: The ethoxy group will show a quartet for the methylene protons (~4.15 ppm) and a triplet for the methyl protons (~1.45 ppm), with a typical coupling constant of ~7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehydic carbon (C HO) |

| ~155.0 | Aromatic carbon (C-4, attached to allyloxy) |

| ~149.0 | Aromatic carbon (C-3, attached to ethoxy) |

| ~132.5 | Allylic carbon (-OCH₂C H=CH₂) |

| ~130.0 | Aromatic carbon (C-1, attached to CHO) |

| ~126.5 | Aromatic carbon (C-6) |

| ~118.0 | Terminal allylic carbon (-OCH₂CH=C H₂) |

| ~114.0 | Aromatic carbon (C-2) |

| ~112.0 | Aromatic carbon (C-5) |

| ~69.5 | Allyloxy methylene carbon (-OC H₂CH=CH₂) |

| ~64.5 | Ethoxy methylene carbon (-OC H₂CH₃) |

| ~14.8 | Ethoxy methyl carbon (-OCH₂C H₃) |

Interpretation:

-

Carbonyl Carbon: The aldehydic carbonyl carbon will be the most downfield signal, typically around 191.0 ppm.[4]

-

Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm region. The carbons attached to the oxygen atoms (C-3 and C-4) will be the most downfield in this region due to the deshielding effect of the oxygen.[5]

-

Allyloxy and Ethoxy Carbons: The carbons of the allyloxy and ethoxy groups will appear in the aliphatic region of the spectrum, with the carbons directly attached to oxygen appearing more downfield.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (aromatic and vinylic) |

| ~2980, ~2870 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde, Fermi doublet) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1580, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (alkyl ether) |

| ~995, ~925 | Medium | =C-H bend (alkene) |

Interpretation:

-

Aldehyde Group: The most characteristic peak will be the strong C=O stretching vibration around 1685 cm⁻¹. The presence of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet, is a definitive indicator of an aldehyde C-H stretch.[1][2][3][7][8]

-

Aromatic Ring: The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the =C-H stretching above 3000 cm⁻¹.[7]

-

Ether Linkages: Strong C-O stretching bands are expected around 1260 cm⁻¹ for the aryl ether and around 1040 cm⁻¹ for the alkyl ethers.

-

Allyl Group: The C=C stretch of the allyl group may be observed around 1645 cm⁻¹, and the out-of-plane =C-H bending vibrations will appear as medium intensity bands around 995 cm⁻¹ and 925 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.09 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular ion, is expected. Aromatic ethers generally show a prominent molecular ion peak due to the stability of the benzene ring.[9][10]

-

Loss of an Allyl Radical: A significant fragment at m/z = 165 is anticipated, resulting from the cleavage of the allyl group (-C₃H₅). This is a common fragmentation pathway for allyl aryl ethers.

-

Loss of an Ethyl Radical: A fragment at m/z = 177 is expected from the loss of an ethyl radical (-C₂H₅) from the ethoxy group.

-

Loss of Formaldehyde: A peak at m/z = 176 may be observed due to the loss of formaldehyde (CH₂O) from the molecular ion.

-

Other Fragments: Other smaller fragments corresponding to the benzoyl cation (m/z = 105) and further fragmentation of the aromatic ring are also possible.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and sensitivity.[11]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[12] Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of neat this compound (a single drop if liquid, a few milligrams if solid) directly onto the ATR crystal.[13]

-

Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.[13] Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14][15] Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[14]

-

Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the analyte.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous identification of the compound. The provided protocols offer a starting point for the experimental acquisition of this data, which is essential for any researcher or professional working with this molecule.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]

-

Soderberg, T. (2020). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Diehl, B. W. (1995). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 67(15), 266A-272A. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Barr, M. E., & Smith, D. A. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Chemical Information and Computer Sciences, 40(5), 1251–1256. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]

-

ChemTutorDerek. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Reynolds, W. F., & Burns, D. C. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Di Pietro, S., et al. (2019). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 123(15), 3267–3274. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

-

Van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 439–465. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

P. J. Dyson, et al. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 268–281. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol. Retrieved from [Link]

-

Slideshare. (n.d.). ATR-IR & IR Interpretation of Organic Compound.pptx. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ChemSurvival. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. Retrieved from [Link]

-

Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD) at bio-interfaces. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. unige.ch [unige.ch]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde: Starting Materials and Mechanistic Considerations

Abstract

4-(Allyloxy)-3-ethoxybenzaldehyde is a valuable aromatic compound that serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and fragrance industries.[1] Its synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-understood reaction.[2][3][4] This technical guide provides an in-depth analysis of the starting materials required for this synthesis, exploring the causality behind their selection. We will dissect the roles of the phenolic precursor, the alkylating agent, the base, and the solvent system. Furthermore, this document presents a detailed, field-proven experimental protocol, complete with process optimization insights and visual diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

The Synthetic Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is classically performed via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The core principle involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks an electrophilic alkyl halide to form the ether and a salt byproduct.[4][5]

The selection of this pathway is strategic for several reasons:

-

High Efficiency: The reaction is known for providing good to excellent yields when appropriate starting materials are chosen.

-

Versatility: It can be used to synthesize a wide variety of symmetrical and unsymmetrical ethers.[4][5]

-

Predictability: The SN2 mechanism is well-characterized, allowing for predictable outcomes and troubleshooting.

The general mechanism, as it applies to this synthesis, involves two critical steps:

-

Deprotonation: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group and forming the desired ether product.[2][6]

Caption: General mechanism for the Williamson ether synthesis.

Core Starting Materials: A Detailed Analysis

The success of the synthesis hinges on the judicious selection of four key components: the phenolic backbone, the allylating agent, the base, and the solvent.

The Phenolic Backbone: 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)

3-Ethoxy-4-hydroxybenzaldehyde, commonly known as ethylvanillin, serves as the foundational structure and the nucleophile precursor. It is an important flavoring agent with a scent profile stronger than vanillin.[7]

-

Role & Rationale: The critical feature of ethylvanillin is its phenolic hydroxyl group (-OH). The proton of this group is weakly acidic due to the resonance stabilization of the resulting conjugate base (the phenoxide). This acidity allows for its selective deprotonation in the presence of a suitable base, transforming it into a potent oxygen-centered nucleophile ready for the SN2 reaction. The electron-withdrawing nature of the aldehyde group further increases the acidity of the phenol compared to unsubstituted phenol, facilitating the reaction.

-

Safety & Handling: Ethylvanillin is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

| Property | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol |

| Melting Point | 76-78 °C |

| CAS Number | 121-32-4 |

The Allyl Source: Allyl Bromide

To install the required "allyloxy" group, an electrophilic allyl source is necessary. Allyl bromide is the reagent of choice for this transformation.

-

Role & Rationale: Allyl bromide serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack. As a primary halide, it is an excellent substrate for SN2 reactions, as steric hindrance is minimal.[2] The reactivity of allyl halides follows the trend of leaving group ability: R-I > R-Br > R-Cl.[9] While allyl iodide is more reactive, allyl bromide offers a good balance of high reactivity, stability, and cost-effectiveness for most laboratory and industrial applications.

-

Safety & Handling: Allyl bromide is a highly toxic, flammable, and lachrymatory substance. It must be handled with extreme care in a well-ventilated chemical fume hood.

| Property | Value |

| Chemical Formula | C₃H₅Br |

| Molar Mass | 120.98 g/mol |

| Boiling Point | 70-71 °C |

| CAS Number | 106-95-6 |

The Catalyst: Role of the Base

The base is arguably the most critical activating agent in the Williamson synthesis. Its function is to deprotonate the phenol, generating the phenoxide nucleophile.[5][10]

-

Role & Rationale: Since phenols are significantly more acidic than alcohols, relatively mild bases can be employed. The choice of base influences the reaction rate, work-up procedure, and overall cost.

-

Potassium Carbonate (K₂CO₃): A commonly used mild, inexpensive, and easy-to-handle solid base. It is typically used in polar aprotic solvents like acetone or DMF.[11] The reaction is heterogeneous, requiring efficient stirring.

-

Sodium Hydroxide (NaOH): A strong, inexpensive base that can be used in aqueous or phase-transfer catalysis conditions, offering a "greener" alternative to organic solvents.[12]

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It requires an anhydrous aprotic solvent (like THF or DMF) and careful handling due to its reactivity with water.

-

The Reaction Medium: Solvent Selection

The solvent plays a crucial role by dissolving the reactants and influencing the reaction kinetics.

-

Role & Rationale: For a classic SN2 reaction, a polar aprotic solvent is ideal. These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile (phenoxide). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 attack.

-

Acetone: A common choice due to its low cost, volatility (making it easy to remove post-reaction), and ability to dissolve the reactants.

-

N,N-Dimethylformamide (DMF): A solvent with a higher boiling point that can accelerate sluggish reactions.[9][13] However, its high boiling point makes it more difficult to remove.

-

Acetonitrile (MeCN): Another effective polar aprotic solvent with properties intermediate between acetone and DMF.

-

Solvent-Free Conditions: Some protocols describe efficient etherification under solvent-free conditions, which is environmentally advantageous.[14]

-

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound using potassium carbonate as the base and acetone as the solvent.

Caption: Experimental workflow for the synthesis.

Methodology

-

Reaction Setup:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 eq).

-

Add 200 mL of acetone.

-

-

Addition of Allylating Agent:

-

Begin vigorous stirring of the suspension.

-

Add allyl bromide (6.2 mL, 72.2 mmol, 1.2 eq) dropwise to the flask at room temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

-

-

Reaction Monitoring:

-

Periodically check the reaction's progress using thin-layer chromatography (TLC) until the starting ethylvanillin spot is consumed.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in 150 mL of dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product, often an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

-

Process Optimization and Causality

To ensure a high-yield and high-purity synthesis, several parameters must be carefully controlled.

| Parameter | Recommendation | Causality (The "Why") |

| Stoichiometry | Use a slight excess of base (1.5-2.0 eq) and allyl bromide (1.1-1.3 eq). | A molar excess of the base ensures complete deprotonation of the phenol, maximizing the concentration of the active nucleophile. A slight excess of the electrophile (allyl bromide) helps drive the reaction to completion, consuming all of the valuable phenoxide intermediate. |

| Moisture Control | Use anhydrous solvents and reagents where possible, especially with highly reactive bases like NaH. | Water can compete with the phenoxide as a nucleophile or deactivate strong bases. While less critical with K₂CO₃ in acetone, excluding moisture is good practice for reproducibility. |

| Reaction Temperature | Refluxing in acetone (~56°C) | This temperature provides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant side reactions or solvent loss. Higher temperatures (e.g., in DMF) can be used if the reaction is slow. |

| Stirring Efficiency | Vigorous magnetic or mechanical stirring. | In this heterogeneous reaction system (solid K₂CO₃ in liquid acetone), efficient stirring is crucial to maximize the surface area contact between the base and the dissolved phenol, thereby ensuring a consistent and reasonable reaction rate. |

Conclusion

The synthesis of this compound is a textbook example of the Williamson ether synthesis, a cornerstone of modern organic chemistry. A successful outcome is not merely a matter of following steps but of understanding the function and interplay of the chosen starting materials. By carefully selecting a high-purity phenolic precursor (ethylvanillin), a reactive allyl halide (allyl bromide), an appropriate base (potassium carbonate), and a suitable polar aprotic solvent (acetone), researchers can achieve a high yield of the desired product in a reproducible and controlled manner. The insights provided in this guide are intended to empower scientists to not only execute this synthesis but to intelligently adapt it for future molecular design and development challenges.

References

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])

- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

-

4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem - NIH. (URL: [Link])

-

Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis - YouTube. (URL: [Link])

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])

-

(PDF) 3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 4. francis-press.com [francis-press.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. francis-press.com [francis-press.com]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Potential applications of 4-(Allyloxy)-3-ethoxybenzaldehyde in organic chemistry

An In-Depth Technical Guide to the Applications of 4-(Allyloxy)-3-ethoxybenzaldehyde in Organic Chemistry

Authored by: A Senior Application Scientist

Foreword

In the intricate landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. Substituted benzaldehydes, in particular, represent a cornerstone class of compounds, offering a versatile platform for a myriad of chemical transformations. This guide focuses on a uniquely functionalized derivative, this compound. The convergence of an aldehyde, an allyl ether, and an ethoxy group upon a central benzene ring endows this molecule with a rich and diverse reactivity profile. It is not merely a static building block but a dynamic tool, poised for strategic manipulation in medicinal chemistry, materials science, and fine chemical synthesis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, core reactivity, and potential applications, grounded in established chemical principles and supported by detailed experimental insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. This compound is a compound whose utility is directly linked to its distinct structural features.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 225939-36-6 | [1] |

| Physical Form | Liquid | [1] |

| LogP | 2.75 | [1] |

Note: Spectroscopic data for the closely related 4-(allyloxy)-3-methoxybenzaldehyde provides a reference for expected spectral characteristics. IR spectra for similar structures show characteristic peaks for the aldehyde C=O stretch and C-H stretches, as well as aromatic C=C vibrations.[2][3] Mass spectrometry data is also available for related compounds, aiding in structural confirmation.[4]

Synthesis of the Core Scaffold

The primary and most efficient route to this compound begins with the commercially available and structurally similar 3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.[5][6][7] The synthesis is a classic example of the Williamson ether synthesis, a robust and reliable method for forming ethers from an alkoxide and a primary alkyl halide.

The reaction involves the deprotonation of the phenolic hydroxyl group of ethyl vanillin with a suitable base, typically a mild inorganic base like potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired allyl ether.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for O-allylation of phenols.[8]

-

Reagent Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents). The use of an excess of a solid base like K₂CO₃ is crucial as it facilitates the deprotonation of the phenol while being easily removable by filtration.

-

Allylation: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (for acetone, ~60°C) or stir at a slightly elevated temperature (for DMF, 50-60°C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8][9]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and any salts formed. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is then purified. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with a saturated brine solution to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[9] For high purity, the product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[8]

Core Reactivity: A Triumvirate of Functional Groups

The synthetic potential of this compound stems from the distinct and complementary reactivity of its three primary functional groups. This allows for a modular approach to molecular design, where each part of the molecule can be addressed with a high degree of chemical selectivity.

-

The Aldehyde: This group is a classic electrophilic center, ready to engage in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a gateway to a vast array of molecular complexity, including the formation of various heterocyclic systems through condensation reactions with nucleophiles like amines and active methylene compounds.[9]

-

The Allyl Group: The terminal double bond of the allyl ether is a versatile functional handle. It can be subjected to a wide array of transformations, including oxidation (to an epoxide or diol), reduction (to a propyl group), isomerization (to a propenyl ether), and, most significantly, participation in pericyclic reactions.[9]

-

The Aromatic Ring: The benzene ring is electron-rich due to the donating effects of the ether linkages, making it susceptible to electrophilic aromatic substitution. This allows for the introduction of additional functional groups, further expanding the synthetic possibilities.

Caption: Key reactivity pathways of the core molecule.

Potential Applications in Organic Synthesis

The Claisen Rearrangement: A Gateway to Ortho-Functionalized Phenols

One of the most powerful applications of this scaffold is the aromatic Claisen rearrangement.[10][11][12] This[13][13]-sigmatropic rearrangement thermally converts the aryl allyl ether into an ortho-allyl phenol.[14] In this case, this compound rearranges to form 5-Allyl-3-ethoxy-4-hydroxybenzaldehyde.

This transformation is synthetically valuable because it achieves a carbon-carbon bond formation at a sterically hindered ortho-position, a manipulation that can be challenging via conventional electrophilic substitution. The resulting product, with its newly installed allyl group and a free phenolic hydroxyl, is a highly valuable intermediate for the synthesis of natural products and pharmaceutical agents.

Detailed Experimental Protocol: Claisen Rearrangement

This protocol is adapted from procedures for structurally similar compounds.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of a high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Thermal Rearrangement: Heat the solution to a high temperature (typically 180-220 °C) and maintain it under reflux for several hours. The reaction must be monitored by TLC to track the consumption of the starting material and the appearance of the more polar product.[9]

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). The water wash is critical for removing the high-boiling solvent.[9]

-

Purification: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the pure 3-allyl-5-ethoxy-4-hydroxybenzaldehyde.[9]

Applications in Medicinal Chemistry and Drug Discovery

The substituted benzaldehyde motif is a privileged scaffold in medicinal chemistry. Derivatives have been explored as antimicrobial agents and as allosteric modulators of hemoglobin for treating conditions like sickle cell disease.[8] The this compound structure, in particular, is analogous to key intermediates used in the synthesis of targeted therapeutics, such as phosphodiesterase 4 (PDE4) inhibitors, which are significant in the treatment of inflammatory diseases like psoriasis and COPD.[8]

The molecule serves as an excellent starting point for generating libraries of potential drug candidates. The aldehyde can be used in condensation reactions to build complex pharmacophores.

Exemplar Protocol: Knoevenagel Condensation for Pharmacophore Synthesis

This hypothetical protocol demonstrates the use of the title compound in a C-C bond-forming reaction to create a potential pharmacophore.[8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Reagents: Add an active methylene compound, such as malononitrile (1.1 equivalents), to the solution. Then, add a catalytic amount of a base, like piperidine (e.g., 0.1 equivalents), to initiate the condensation.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Upon completion, a precipitate of the product may form.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.[8]

Precursor in the Fragrance and Materials Sectors

Beyond pharmaceuticals, substituted benzaldehydes are valuable in the fragrance and flavor industry.[9][15] The specific combination of alkoxy and allyl groups can be modified to produce derivatives with unique aromatic profiles.

In materials science, the presence of the allyl group opens the door to polymerization. This functionality allows the molecule to act as a monomer or a cross-linking agent in the synthesis of novel polymers, potentially leading to materials with tailored thermal or optical properties.[16]

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. The aldehyde provides a reliable entry point for building molecular complexity through condensation and addition reactions. The allyl ether, meanwhile, offers a handle for sophisticated transformations, most notably the Claisen rearrangement, which unlocks access to highly substituted phenolic structures. For scientists in drug discovery, this molecule represents a versatile starting point for the development of novel therapeutics. For synthetic chemists, it is a robust tool for constructing complex target molecules. This guide has outlined the fundamental synthesis, reactivity, and application potential of this compound, providing a solid framework for its integration into advanced research and development programs.

References

- BenchChem. (n.d.). Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block.

- BenchChem. (n.d.). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.

-

PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Allyloxy-3-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(allyloxy)-3-methoxybenzaldehyde (C11H12O3). Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

PubMed Central. (2018). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]

-

Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 4-Ethoxy-3-anisaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubMed Central. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Allyloxy)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2021). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 3. 4-Ethoxy-3-anisaldehyde [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. biosynth.com [biosynth.com]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Claisen Rearrangement [organic-chemistry.org]